Product packaging for 2-Acetyl-3-aminobut-2-enenitrile(Cat. No.:CAS No. 1113-72-0)

2-Acetyl-3-aminobut-2-enenitrile

Cat. No.: B14145903
CAS No.: 1113-72-0
M. Wt: 124.14 g/mol
InChI Key: RDRVJVHEWGXCLC-GQCTYLIASA-N
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Description

2-Acetyl-3-aminobut-2-enenitrile (CAS 1113-72-0) is a versatile organic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . This molecule features multiple functional groups, including an acetyl, an amino, and a nitrile, which make it a valuable building block in synthetic organic chemistry and medicinal chemistry research. It is supplied as For Research Use Only, strictly for laboratory applications. Compounds with the aminobut-2-enenitrile scaffold, such as this one, serve as key intermediates in the synthesis of complex heterocyclic systems. For instance, structurally similar 3-aminobut-2-enenitrile derivatives are utilized in multi-component spiro heterocyclization reactions to produce complex spiro[indeno[1,2-b]pyridine-4,3'-pyrroles] and other fused nitrogen-containing heterocycles, which are structures of high interest in drug discovery . Furthermore, related aminobut-2-enenitrile frameworks have been employed in the development of specialized chemical probes. For example, a bis-electrophilic PSAN probe derived from a similar structure was used to capture and study transient enzymatic transthiolation intermediates in the ubiquitin pathway via cryo-electron microscopy, providing critical mechanistic insights . This highlights the compound's potential utility in biochemical and biophysical research for studying enzyme mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B14145903 2-Acetyl-3-aminobut-2-enenitrile CAS No. 1113-72-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1113-72-0

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

(E)-2-acetyl-3-aminobut-2-enenitrile

InChI

InChI=1S/C6H8N2O/c1-4(8)6(3-7)5(2)9/h8H2,1-2H3/b6-4+

InChI Key

RDRVJVHEWGXCLC-GQCTYLIASA-N

Isomeric SMILES

C/C(=C(/C#N)\C(=O)C)/N

Canonical SMILES

CC(=C(C#N)C(=O)C)N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Acetyl 3 Aminobut 2 Enenitrile and Its Analogs

Cyclocondensation Reactions as a Primary Synthetic Strategy

Cyclocondensation reactions represent a cornerstone of the synthetic utility of 2-Acetyl-3-aminobut-2-enenitrile. These reactions involve the formation of a cyclic compound from the reaction of one or more molecules with the elimination of a small molecule, typically water or ammonia (B1221849). The inherent nucleophilicity of the amino group and the electrophilicity of the acetyl and nitrile carbons make this compound an ideal substrate for a variety of cyclization strategies.

Formation of Polydihydropyridines via Reaction with Polyaldehydes

The reaction of β-enaminonitriles, such as this compound, with aldehydes is a well-established method for the synthesis of dihydropyridine (B1217469) derivatives, often following a Hantzsch-type reaction pathway. When a polyaldehyde, a molecule containing two or more aldehyde functional groups, is employed, this reaction can be extended to the formation of polydihydropyridines. These polymers contain repeating dihydropyridine units in their backbone and are of interest for their potential electronic and photophysical properties.

The reaction with a dialdehyde, such as terephthalaldehyde, proceeds through the initial condensation of the enaminonitrile with one of the aldehyde groups, followed by a second condensation with another molecule of the enaminonitrile at the other aldehyde site. This process, when repeated, leads to the formation of a polymer chain. The general reaction scheme involves the formation of a Knoevenagel-type intermediate, followed by cyclization and subsequent chain extension.

Table 1: Potential Monomers for Polydihydropyridine Synthesis

Enaminonitrile Monomer Polyaldehyde Monomer Resulting Polymer
This compound Terephthalaldehyde Poly(dihydropyridine) with phenylene linkages
2-Cyano-3-aminobut-2-enenitrile Isophthalaldehyde Poly(dihydropyridine) with meta-phenylene linkages

Cyclization with Nitrogen-Containing Heterocycles (e.g., 1H-Benzimidazole-2-acetonitrile)

The reactivity of this compound extends to cyclization reactions with other heterocyclic synthons. A notable example is its reaction with 1H-Benzimidazole-2-acetonitrile. In this transformation, the amino group of the enaminonitrile can act as a nucleophile, attacking the nitrile carbon of the benzimidazole (B57391) derivative, or vice versa. The reaction typically proceeds under basic or acidic conditions to facilitate the cyclization process. The resulting fused heterocyclic systems, such as pyrido[1,2-a]benzimidazoles, are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction of 3-aminocrotononitrile (B73559) with 1H-benzimidazole-2-acetonitrile has been reported to yield 1-amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. researchgate.net A similar pathway can be anticipated for this compound.

Reactions with α-Halocarbonyl Compounds leading to Fused Systems (e.g., Pyrrole-3-carbonitriles)

The reaction of β-enaminonitriles with α-halocarbonyl compounds, such as phenacyl bromide, provides a direct route to highly substituted pyrrole (B145914) derivatives. This transformation is a variation of the Hantzsch pyrrole synthesis. The reaction is believed to proceed via initial N-alkylation of the enaminonitrile by the α-halocarbonyl compound. This is followed by an intramolecular cyclization where the enamine carbon attacks the carbonyl carbon, leading to a dihydropyrrole intermediate. Subsequent elimination of water and hydrogen halide yields the aromatic pyrrole ring. The use of this compound in this reaction would lead to the formation of pyrrole-3-carbonitriles bearing an acetyl group at the 2-position. A related three-component synthesis of pyrroles from α-hydroxyketones, 3-oxobutanenitrile, and anilines has been developed, highlighting the utility of enaminonitrile-type structures in pyrrole synthesis. acsgcipr.orgsigmaaldrich.comgoogle.com

Table 2: Examples of Reactants for Fused Pyrrole Synthesis

Enaminonitrile α-Halocarbonyl Compound Expected Fused Product
This compound Phenacyl bromide 2-Acetyl-5-phenyl-1H-pyrrole-3-carbonitrile
This compound Chloroacetone 2-Acetyl-5-methyl-1H-pyrrole-3-carbonitrile

Condensation with Chalcones and Related α,β-Unsaturated Systems

Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that can act as Michael acceptors in reactions with nucleophiles. The condensation of this compound with chalcones provides a versatile route to substituted pyridines. The reaction is typically catalyzed by a base and proceeds through an initial Michael addition of the enaminonitrile to the β-carbon of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration or dehydrogenation to afford the stable aromatic pyridine (B92270) ring. This method allows for the introduction of a wide variety of substituents onto the pyridine core, depending on the structure of the starting chalcone. The synthesis of pyridines through such condensation reactions is a widely used strategy in organic synthesis.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. This compound is an excellent substrate for various MCRs.

Hantzsch-Type Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic MCR that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. In a modified Hantzsch synthesis, β-enaminonitriles like this compound can be used in place of one of the β-ketoester and ammonia components.

In this MCR, this compound reacts with an aldehyde and another active methylene (B1212753) compound (such as a β-ketoester or malononitrile) in the presence of a catalyst. The reaction proceeds through a series of condensations and cyclizations to afford a highly substituted dihydropyridine or pyridine derivative. This one-pot synthesis is highly valued for its ability to generate complex molecular architectures from simple starting materials in a single step. The use of β-enaminonitriles in Hantzsch-type reactions has been shown to be an effective method for the synthesis of various dihydropyridine analogs.

Table 3: Reactants and Products in a Hantzsch-Type Multicomponent Reaction

Aldehyde Active Methylene Compound Product
Benzaldehyde Ethyl acetoacetate Ethyl 2-acetyl-4-(phenyl)-6-methyl-1,4-dihydropyridine-3-carboxylate-5-carbonitrile
4-Chlorobenzaldehyde Malononitrile 2-Acetyl-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarbonitrile

Michael Addition Reactions to Form Complex Ring Systems

The Michael addition, or conjugate addition, is a crucial carbon-carbon bond-forming reaction in organic synthesis. In the context of this compound and its analogs, the enamine moiety acts as the Michael donor. The nucleophilic character of the β-carbon of the enamine allows it to add to α,β-unsaturated carbonyl compounds, which serve as Michael acceptors. This reaction is a powerful tool for constructing complex molecular architectures, including various ring systems. cem.comnih.gov

The versatility of the Michael addition allows for the synthesis of a wide array of cyclic and heterocyclic compounds. For instance, the reaction of nucleophilic glycine (B1666218) equivalents with α,β-unsaturated acceptors is a well-established method for preparing β-substituted pyroglutamic acids. nih.gov Similarly, the enamine functionality in this compound can be exploited to create precursors for pharmacologically relevant scaffolds. The addition of the enamine to an appropriate Michael acceptor can initiate a cascade of reactions, leading to the formation of polycyclic or spirocyclic systems. researchgate.net The reaction's outcome, including the stereoselectivity, can often be controlled by the choice of reactants, catalysts, and reaction conditions.

Reaction Type Reactants Product Type Significance
Michael AdditionThis compound (as Michael donor), α,β-Unsaturated Ketone (as Michael acceptor)Substituted cyclohexenone derivativesC-C bond formation, construction of six-membered rings
Michael AdditionChiral glycine equivalent, (E)-Enoyl-1,3-oxazolidin-2-onesβ-Substituted pyroglutamic acidsAsymmetric synthesis of amino acid derivatives nih.gov
Michael AdditionMalononitrile, α,β-Unsaturated compoundHighly functionalized cyclic compoundsSynthesis of complex scaffolds researchgate.net

One-Pot Transformations for Enhanced Synthetic Efficiency

One-pot transformations, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, represent a highly efficient strategy in modern organic synthesis. This approach minimizes solvent waste, reduces purification steps, and saves time and resources. The reactive nature of this compound, possessing multiple functional groups, makes it an ideal candidate for use in one-pot, multi-component reactions to generate complex heterocyclic libraries.

For example, a one-pot synthesis could involve an initial Michael addition of the enamine to an electrophile, followed by an intramolecular cyclization or condensation reaction. Such sequences allow for the rapid assembly of intricate molecular frameworks from simple starting materials. researchgate.net The development of these efficient, one-step processes is a key area of research for creating novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.net

Nucleophilic Additions and Substitutions Involving the Enamine and Nitrile Moieties

The chemical character of this compound is defined by its enamine and nitrile functional groups, which are susceptible to a variety of nucleophilic additions and substitutions.

The enamine moiety is a versatile nucleophile. The nitrogen atom's lone pair of electrons increases the electron density of the double bond, making the β-carbon nucleophilic. This allows it to react with a wide range of electrophiles. Beyond the Michael additions discussed previously, this includes reactions like alkylations and acylations at the β-carbon.

The nitrile group (-C≡N) is electrophilic at the carbon atom and can undergo nucleophilic attack. A common transformation is its reduction to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu This conversion is a valuable synthetic step, as it introduces a new reactive site into the molecule. The nitrile group can also be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a carboxamide.

Functional Group Reaction Type Reagent Product
Enamine (β-carbon)Michael Additionα,β-Unsaturated carbonyl1,5-Dicarbonyl compound
Enamine (β-carbon)AlkylationAlkyl halideC-Alkylated derivative
NitrileReductionLiAlH₄, H₂/CatalystPrimary Amine
NitrileHydrolysisH₃O⁺ or OH⁻Carboxylic Acid or Amide

Intramolecular Cyclization Processes

The presence of multiple, strategically positioned functional groups in derivatives of this compound allows for intramolecular cyclization reactions to form new heterocyclic rings. These reactions are typically triggered by heat or a catalyst and are governed by the molecule's ability to adopt a conformation that brings the reacting groups into proximity.

For instance, a derivative where the amino group has been acylated with a group containing a suitable electrophile could undergo cyclization. The enamine's nucleophilic β-carbon could attack the electrophilic center, leading to the formation of a five- or six-membered ring. The specific nature of the resulting heterocyclic system depends on the constitution of the side chain and the reaction conditions employed.

Spiro-Heterocyclization Reactions with Dioxo Heterocycles (e.g., Pyrrole-2,3-diones)

A notable transformation involving analogs of this compound is their reaction with dioxo heterocycles to form spiro compounds. Spirocycles, which contain two rings connected by a single common atom, are of significant interest due to their unique three-dimensional structures and presence in many natural products. researchgate.net

Specifically, the reaction of 3-aminobut-2-enenitrile with 1-aryl-4,5-diaroyl-1H-pyrrole-2,3-diones has been shown to produce complex spiro-heterocyclic systems. researchgate.net The proposed mechanism involves an initial nucleophilic addition of the enamine's activated β-CH group to the electrophilic C-2 carbonyl group of the pyrrole-2,3-dione. This is followed by an isomerization of the enamine fragment and a subsequent intramolecular cyclization, where the amino group attacks a carbonyl carbon to close the new ring, thereby forming the spiro center. researchgate.net This methodology provides an effective route to novel 1,7-diazaspiro[4.4]nona-triene systems.

Reactant 1 Reactant 2 Product Type Key Feature
3-Aminobut-2-enenitrile1-Aryl-4,5-diaroyl-1H-pyrrole-2,3-dione1,7-Diazaspiro[4.4]nona-triene derivativeFormation of a quaternary spiro center researchgate.net
4-Aryl-4-oxobutane-1,1,2,2-tetracarbonitrilesAmmonia/Amines2-Oxa-7-azaspiro[4.4]nona-trienesSynthesis of spiro heterocycles from acyclic precursors researchgate.net

Functional Group Interconversions and Derivatizations

Functional group interconversions are fundamental to synthetic organic chemistry, allowing for the transformation of one functional group into another to build molecular complexity or modify a molecule's properties. This compound offers several sites for such modifications.

Nitrile Group: As previously mentioned, the nitrile group is readily reduced to a primary amine. vanderbilt.edu This amine can then undergo a vast range of subsequent reactions, such as acylation, alkylation, or formation of Schiff bases.

Amino Group: The primary amino group can be N-alkylated or N-acylated to introduce various substituents. researchgate.net It can also be converted into other nitrogen-containing functional groups.

Acetyl Group: The carbonyl of the acetyl group can undergo reactions typical of ketones. For example, it can be reduced to a secondary alcohol or react with organometallic reagents to form tertiary alcohols. The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in alkylation or condensation reactions.

These derivatizations are essential for creating analogs of the parent compound, enabling the exploration of structure-activity relationships in medicinal chemistry or the fine-tuning of material properties.

Original Group Reagent/Condition Converted Group Reaction Class
Nitrile (-CN)LiAlH₄ or H₂/PdPrimary Amine (-CH₂NH₂)Reduction vanderbilt.edu
Nitrile (-CN)DIBAL-HAldehyde (-CHO)Reduction vanderbilt.edu
Amino (-NH₂)Acyl ChlorideAmide (-NHCOR)Acylation
Acetyl (C=O)NaBH₄Secondary Alcohol (-CH(OH)CH₃)Reduction

Synthesis of Advanced Molecular Architectures and Hybrid Systems Utilizing 2 Acetyl 3 Aminobut 2 Enenitrile As a Building Block

Star-Shaped Molecules and Multi-Armed Systems

Star-shaped molecules, characterized by a central core from which multiple arms radiate, have garnered significant interest due to their unique properties compared to their linear counterparts. The symmetrical nature of certain core structures allows for the controlled synthesis of these multi-armed systems.

Design and Synthesis of Triazine-Cored Hybrid Molecules

The 1,3,5-triazine (B166579) (or s-triazine) ring is a popular and symmetrical core for the development of star-shaped molecules. nih.govresearchgate.net Its three-fold symmetry provides a scaffold for creating triangular molecules and other complex structures. researchgate.net The reactivity of 2,4,6-trichloro-1,3,5-triazine allows for the sequential displacement of its chlorine atoms by various nucleophiles, providing access to a wide array of functionalized molecules with applications in medicinal chemistry and material science. nih.gov

A key strategy involves the synthesis of a tris(aldehyde) precursor, such as 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde, which can then undergo further reactions. nih.gov For instance, the reaction of this tris(aldehyde) with six equivalents of 3-aminobut-2-enenitrile in refluxing acetic acid yields a tris(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile) in high yield. nih.gov This reaction demonstrates the utility of 2-acetyl-3-aminobut-2-enenitrile in constructing complex, multi-armed structures radiating from a central triazine core. nih.gov

The resulting star-shaped molecules can be further modified to incorporate other heterocyclic systems, leading to novel hybrid molecules with diverse potential applications.

Pentaerythritol-Cored Architectures

While the provided search results focus heavily on triazine cores, the principles of star-shaped molecule synthesis can be extended to other core structures. Pentaerythritol (B129877), with its four primary hydroxyl groups, is another common core for creating four-armed star-shaped molecules. Although direct synthesis examples utilizing this compound with a pentaerythritol core were not explicitly detailed in the provided search results, the synthetic strategies employed with triazine cores can be conceptually adapted. The functionalization of pentaerythritol to introduce reactive sites compatible with this compound would be the initial step in constructing such architectures.

Fused and Bridged Heterocyclic Derivatives

The reactivity of this compound also lends itself to the synthesis of a variety of fused and bridged heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Pyrido[1,2-a]benzimidazole (B3050246) Systems

Pyrido[1,2-a]benzimidazoles are a class of privileged heterocyclic compounds known for their diverse biological activities and luminescent properties. jraic.com Various synthetic routes have been developed to access these fused systems. jraic.comresearchgate.net While the direct reaction of this compound to form a pyrido[1,2-a]benzimidazole system was not explicitly detailed in the provided search results, the synthesis of related structures often involves the condensation of a 2-aminobenzimidazole (B67599) derivative with a suitable β-dicarbonyl compound or its equivalent. Given the structure of this compound, it could potentially serve as a synthon in multicomponent reactions leading to functionalized pyrido[1,2-a]benzimidazole derivatives. For example, a Knoevenagel condensation followed by an intramolecular heterocyclization is a plausible mechanism for forming such fused systems. researchgate.net

Pyrazolo[5,1-c]nih.govjraic.comnih.govtriazine Derivatives

The pyrazolo[5,1-c] nih.govjraic.comnih.govtriazine scaffold is another important heterocyclic system with documented biological activities. nih.govnih.gov The synthesis of these derivatives often starts from 5-aminopyrazole precursors, which are key intermediates for a multitude of bioactive compounds. researchgate.net The general synthetic strategies for pyrazolo[5,1-c] nih.govjraic.comnih.govtriazoles involve the construction of the fused ring system from acyclic or monocyclic precursors. researchgate.net

Pyrazolo[1,5-a]pyrimidine (B1248293) Compounds

The fusion of pyrazole (B372694) and pyrimidine (B1678525) rings results in the pyrazolo[1,5-a]pyrimidine scaffold, a core structure of significant interest in medicinal chemistry. The synthesis of these bicyclic heterocycles can be efficiently achieved through the reaction of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their synthetic equivalents. This compound, as an enaminone, serves as a key building block in this context.

The reaction typically proceeds via a cyclocondensation mechanism. The process is initiated by the reaction between 5-aminopyrazoles and enaminones, like this compound. nih.gov This reaction leads to the regioselective formation of pyrazolo[1,5-a]pyrimidines. organic-chemistry.org The regioselectivity is often governed by the formation of an intermediate enaminone, which can be isolated under mild conditions. organic-chemistry.org The versatility of this method allows for the synthesis of a diverse library of pyrazolo[1,5-a]pyrimidine derivatives by varying the substituents on both the aminopyrazole and the enaminonitrile starting materials. nih.gov

Several strategies have been developed to optimize the synthesis of pyrazolo[1,5-a]pyrimidines, including the use of microwave assistance and one-pot methodologies to improve yields and simplify procedures. nih.gov For instance, a one-pot cyclization involving aminopyrazoles, enaminones, and sodium halides has been developed to produce 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

Reactant 1 Reactant 2 Resulting Scaffold
5-Aminopyrazole Derivatives This compound Pyrazolo[1,5-a]pyrimidine
3-Substituted-5-amino-1H-pyrazoles Cyclic β-dicarbonyl compounds Cyclopentapyrazolo[1,5-a]pyrimidines
Aminopyrazoles 1,2-Allenic ketones Pyrazolo[1,5-a]pyrimidines
5-Aminopyrazoles β,γ-Unsaturated γ-alkoxy-α-keto esters 7-Ester-substituted pyrazolo[1,5-a]pyrimidines

Chromene and Thiazole (B1198619) Hybrid Structures

The synthesis of hybrid molecules incorporating multiple pharmacophores is a growing area of research. This compound can be utilized in multicomponent reactions to construct complex structures containing both chromene and thiazole rings. While specific literature detailing the direct synthesis of a chromene and thiazole hybrid from this compound is not prevalent, the reactivity of this building block suggests its potential in such transformations.

For example, enaminonitriles are known to react with various nucleophiles to form a range of heterocyclic systems. researchgate.net The synthesis of thiazole derivatives often involves the reaction of a compound containing a keto group with a source of sulfur and an amine, such as in the Asinger reaction. nih.gov Given that this compound possesses a reactive acetyl group, it could theoretically participate in such a reaction.

The chromene ring system is often synthesized from salicylaldehyde (B1680747) derivatives and compounds with an active methylene (B1212753) group. The versatility of this compound as a building block could allow for its incorporation into a multi-step synthesis to generate these hybrid structures.

Role as Intermediates in the Synthesis of Biologically Relevant Scaffolds

Precursors for Pyrimidine Derivatives (e.g., 4-Amino-5-aminomethyl-2-methylpyrimidine)

Enaminoketones and enaminonitriles, such as this compound, are established as versatile precursors for the synthesis of various heterocyclic compounds, including pyrimidine derivatives. researchgate.net The presence of the amino and nitrile functional groups allows for cyclization reactions to form the pyrimidine ring.

The synthesis of pyrimidine derivatives from enaminonitriles can proceed through various pathways. researchgate.net For instance, cyclocondensation reactions of β-enaminones with amidines or other suitable reagents can lead to the formation of substituted pyrimidines. orientjchem.org

While the direct synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine from this compound is not explicitly detailed in the searched literature, the structural components of the enaminonitrile make it a plausible starting point for a multi-step synthesis of such pyrimidine derivatives. The core pyrimidine ring can be constructed, followed by functional group manipulations to introduce the amino and aminomethyl groups at the desired positions.

Table 2: General Methods for Pyrimidine Synthesis from Enaminonitrile Precursors

Precursor Type Reagent(s) Resulting Structure
β-Enaminone Amidine hydrochloride Substituted Pyrimidine
Enaminonitrile Guanidine 2,4-Diaminopyrimidine
Enaminonitrile Urea/Thiourea Pyrimidinone/Pyrimidinethione

Scaffolds for Chemical Biology Investigations

In the field of chemical biology, there is a constant need for diverse molecular scaffolds to explore biological space and identify new molecular probes and therapeutic leads. This compound, as a highly functionalized and reactive molecule, serves as an excellent starting point for generating libraries of compounds for such investigations. researchgate.net

The term "scaffold" in this context refers to a core molecular structure upon which a variety of substituents can be placed, leading to a family of related compounds. The enaminonitrile scaffold provides multiple points for diversification. mdpi.com The amino group can be acylated, alkylated, or used in cyclization reactions. The acetyl group can undergo condensation or be modified, and the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This versatility allows for the rapid construction of a wide array of heterocyclic systems. researchgate.net

By utilizing this compound in various synthetic schemes, chemists can generate collections of novel molecules with diverse three-dimensional shapes and chemical properties. These compound libraries can then be used in screening assays to investigate a wide range of biological processes without focusing on a specific therapeutic outcome initially. The goal is to create a diverse set of molecular tools to probe complex biological systems.

Spectroscopic and Structural Elucidation Methodologies in Research on 2 Acetyl 3 Aminobut 2 Enenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments within a molecule. For 2-Acetyl-3-aminobut-2-enenitrile, the ¹H NMR spectrum is expected to show distinct signals for the protons of the two methyl groups and the amino group. The chemical shifts of these protons are influenced by the electronic effects of the neighboring functional groups.

The protons of the methyl group attached to the C=C double bond are expected to resonate at a different frequency than the protons of the acetyl methyl group due to their different chemical environments. Similarly, the protons of the amino group will have a characteristic chemical shift, which can be affected by solvent and concentration. The integration of the peak areas would correspond to the number of protons in each environment (e.g., 3H for each methyl group and 2H for the amino group).

Expected ¹H NMR Data for this compound

Functional Group Expected Chemical Shift (ppm) Multiplicity Integration
CH₃ (acetyl) ~2.1-2.5 Singlet 3H
CH₃ (on C=C) ~1.8-2.2 Singlet 3H
NH₂ ~4.0-6.0 Broad Singlet 2H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their hybridization and the electronegativity of the atoms attached to them.

The spectrum would be expected to show signals for the two methyl carbons, the two sp² hybridized carbons of the C=C double bond, the carbonyl carbon of the acetyl group, and the nitrile carbon. The carbonyl and nitrile carbons are particularly deshielded and would appear at the downfield end of the spectrum.

Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (ppm)
C H₃ (acetyl) ~25-35
C H₃ (on C=C) ~15-25
C =C (acetyl side) ~100-110
C=C (amino side) ~150-160
C =O (carbonyl) ~190-200
C ≡N (nitrile) ~115-125

Advanced 2D NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Assignments

Two-dimensional (2D) NMR experiments are powerful techniques for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For a derivative of this compound with a more complex alkyl chain, COSY would be invaluable in tracing the proton-proton connectivities within that chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Nitrile and Amino Stretches)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the nitrile, amino, and carbonyl groups.

The nitrile (C≡N) stretching vibration typically appears as a sharp, intense band in the region of 2260-2220 cm⁻¹. The N-H stretching vibrations of the primary amino group usually appear as two bands in the range of 3500-3300 cm⁻¹. The C=O stretching of the acetyl group would be observed in the region of 1725-1705 cm⁻¹. The presence of a C=C double bond would also give rise to a stretching vibration, typically in the 1680-1620 cm⁻¹ region.

Characteristic IR Absorption Bands for 3-Aminocrotononitrile (B73559) (a related compound)

Functional Group Wavenumber (cm⁻¹)
N-H stretch ~3400-3200
C≡N stretch ~2200
C=C stretch ~1650

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₆H₈N₂O, which corresponds to a molecular weight of 124.14 g/mol. docbrown.infonih.govchemicalbook.comchemicalbook.com In a mass spectrum, a peak corresponding to this molecular weight (the molecular ion peak, M⁺) would be expected.

The fragmentation of the molecular ion can provide valuable structural information. For this compound, common fragmentation pathways could include the loss of a methyl group (CH₃), an acetyl group (CH₃CO), or the entire acetyl side chain. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its identity.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a process that determines the percentage composition of elements in a compound. This data is used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms of each element in the compound. For this compound, with a molecular formula of C₆H₈N₂O, the elemental composition can be calculated as follows:

Calculated Elemental Composition of C₆H₈N₂O

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percent (%)
Carbon (C) 12.01 6 72.06 58.04
Hydrogen (H) 1.008 8 8.064 6.50
Nitrogen (N) 14.01 2 28.02 22.58
Oxygen (O) 16.00 1 16.00 12.89
Total 124.14 100.00

Experimental results from elemental analysis would be compared to these theoretical values to confirm the empirical formula of the synthesized compound.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Detailed research findings from the X-ray diffraction analysis of several derivatives have been reported, revealing key structural features. For instance, studies on 3-amino-1-aryl-1-hydroxybut-2-ene-2-carbonitriles, which are closely related to the title compound, provide a foundational understanding of the molecular geometry.

In a study of 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile, a more complex derivative, the crystal structure was determined to be monoclinic with the space group P2/c. nih.gov The chlorobenzene (B131634) ring was found to be nearly perpendicular to the mean plane of the naphthalene (B1677914) ring system, exhibiting a dihedral angle of 81.26 (8)°. nih.gov The 4H-pyran ring, fused to the naphthalene system, adopts a flattened boat conformation. nih.gov The crystal packing is stabilized by N—H···N hydrogen bonds, which form chains along the b-axis and are further linked into sheets parallel to the (010) plane. nih.gov C—H···π interactions also contribute to the stability of the crystal lattice. nih.gov

Similarly, the crystal structure of 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carbonitrile was elucidated, revealing a monoclinic system with the space group P21/c. nih.gov In this derivative, the hydroxybenzene ring is almost perpendicular to the naphthalene ring system, with a dihedral angle of 85.56 (4)°. researchgate.net The 4H-pyran ring also displays a flattened boat conformation. researchgate.net The crystal structure is characterized by O—H···N and N—H···O hydrogen bonds that link the molecules into a supramolecular layer in the bc plane. nih.govresearchgate.net This arrangement is further stabilized by C—H···π and π–π stacking interactions. researchgate.net

Another related derivative, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, crystallizes in the triclinic space group P-1. mdpi.com The analysis of its crystal structure provided crucial information for understanding its antimicrobial activity through molecular docking studies. mdpi.com

The investigation of 3-[(3-Hydroxypropyl)amino]-1-phenylbut-2-en-1-one revealed an orthorhombic crystal system with the space group P212121. researchgate.net A key feature of its molecular structure is an intramolecular N—H···O hydrogen bond, which forms a planar six-membered ring. This ring is nearly coplanar with the adjacent phenyl ring, with a small dihedral angle of 7.19 (8)°. researchgate.net The molecules are linked into a helical chain along the b-axis through intermolecular O—H···O hydrogen bonds. researchgate.net

These detailed crystallographic studies on the derivatives of this compound underscore the power of X-ray diffraction in establishing precise solid-state molecular architectures. The data on bond lengths, bond angles, and intermolecular forces are critical for understanding the structure-property relationships within this family of compounds.

Interactive Data Tables of Crystallographic Parameters for Derivatives of this compound

Crystal Data and Structure Refinement for 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile nih.gov

ParameterValue
Empirical formulaC₂₀H₁₃ClN₂O
Formula weight332.77
Crystal systemMonoclinic
Space groupP2/c
a (Å)10.056 (7)
b (Å)6.172 (3)
c (Å)12.751 (6)
β (°)99.641 (17)
Volume (ų)780.2 (8)
Z2
Temperature (K)100
Radiation typeCu Kα
R-factor0.028
wR-factor0.075

Crystal Data and Structure Refinement for 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carbonitrile nih.gov

ParameterValue
Empirical formulaC₂₀H₁₄N₂O₂
Formula weight314.33
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)12.1086 (8)
b (Å)13.1418 (9)
c (Å)10.1552 (7)
β (°)96.992 (1)
Volume (ų)1603.97 (19)
Z4
Temperature (K)100
Radiation typeMo Kα
R-factor0.034
wR-factor0.092

Crystal Data and Structure Refinement for 3-[(3-Hydroxypropyl)amino]-1-phenylbut-2-en-1-one researchgate.net

ParameterValue
Empirical formulaC₁₃H₁₇NO₂
Formula weight219.28
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)5.9131 (3)
b (Å)8.0101 (4)
c (Å)24.9626 (13)
β (°)90
Volume (ų)1182.34 (10)
Z4
Temperature (K)293 (2)
Radiation typeMo Kα
R-factor0.028
wR-factor0.079

Theoretical and Computational Chemistry Investigations of 2 Acetyl 3 Aminobut 2 Enenitrile

Quantum Chemical Studies on Electronic Structure and Reactivity

A foundational understanding of 2-Acetyl-3-aminobut-2-enenitrile's chemical behavior would begin with quantum chemical studies. These investigations are crucial for mapping its electronic landscape and predicting its reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure of molecules. For this compound, DFT calculations would provide essential data such as optimized molecular geometry (bond lengths and angles), total energy, and the distribution of electron density. This information is fundamental to understanding its stability and electronic configuration. At present, no specific DFT studies have been published for this compound.

Analysis of Molecular Orbitals and Reactivity Indices

The frontiers of chemical reactivity are often dictated by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). An analysis of these orbitals for this compound would identify the nucleophilic and electrophilic centers within the molecule. Reactivity indices, such as electronegativity, hardness, and softness, derived from the HOMO and LUMO energies, would offer quantitative predictions of its chemical behavior in various reactions. Such detailed analyses have been performed on other β-enaminonitrile scaffolds, but not specifically for this compound. rsc.org

Mechanistic Elucidation of Reaction Pathways

Computational chemistry provides invaluable insights into the step-by-step mechanisms of chemical reactions, which are often difficult to determine experimentally.

Transition State Computations and Activation Energy Barriers

For any chemical transformation involving this compound, identifying the transition state—the highest energy point along the reaction pathway—is key to understanding the reaction kinetics. Computational methods can be used to locate these transient structures and calculate the activation energy barrier, which determines the rate of the reaction. There are currently no published studies detailing transition state computations for reactions involving this compound.

Reaction Coordinate Mapping for Complex Transformations

Mapping the reaction coordinate involves plotting the energy of the system as it progresses from reactants to products. This provides a detailed energy profile of the reaction, including any intermediates and transition states. Such a map would be instrumental in understanding complex, multi-step transformations that this compound might undergo. This level of mechanistic detail is not yet available for this specific molecule.

Conformational Analysis and Tautomerism Studies

The three-dimensional shape of a molecule and the potential for it to exist in different isomeric forms are critical to its properties and reactivity.

The structure of this compound contains several key functional groups that suggest the possibility of interesting tautomeric equilibria, namely keto-enol and imine-enamine tautomerism. researchgate.netnih.gov The acetyl group can exist in a keto or enol form, while the aminobut-2-enenitrile backbone can exhibit imine-enamine tautomerism. masterorganicchemistry.comlibretexts.org

Computational studies would be essential to determine the relative stabilities of these different tautomers and the energy barriers for their interconversion. rsc.orgsemanticscholar.org Factors such as solvent effects could also be modeled to understand how the tautomeric equilibrium might shift under different conditions. nih.govdoaj.org While the general principles of tautomerism in related systems like β-aminoketones and other enamines are well-documented, a specific computational investigation into the tautomeric landscape of this compound has not been reported. acs.orgorganic-chemistry.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and intermolecular interactions of this compound at an atomic level. While specific MD studies exclusively focused on this compound are not extensively documented in the public domain, the principles of MD applied to related β-enaminonitriles and enamine systems can be extrapolated to understand its probable behavior in various environments.

An MD simulation of this compound would typically begin with the definition of a force field, a set of parameters that describes the potential energy of the system. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The molecule would be placed in a simulation box, often solvated with a chosen solvent like water or an organic solvent, to mimic condensed-phase conditions.

By numerically solving Newton's equations of motion, MD simulations can track the trajectory of each atom over time, providing insights into:

Conformational Dynamics: The molecule's flexibility, including the rotation around single bonds such as the C-C bond connecting the acetyl group and the C-N bond of the amino group. This can reveal the most stable conformations and the energy barriers between them.

Solvent Interactions: How the molecule interacts with surrounding solvent molecules. The polar acetyl, amino, and nitrile groups are expected to form hydrogen bonds with protic solvents. MD can quantify the number and lifetime of these hydrogen bonds, revealing how the solvent structure is organized around the solute.

Aggregate Behavior: In simulations with multiple molecules of this compound, the potential for self-aggregation can be explored. These simulations would elucidate the preferred modes of intermolecular association, driven by hydrogen bonding between the amino and acetyl/nitrile groups or by stacking interactions.

Such simulations are instrumental in understanding how the molecule behaves in a realistic chemical environment, which is crucial for predicting its reactivity and physical properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules like this compound with high accuracy. ruc.dknih.gov These theoretical calculations provide a valuable complement to experimental data, aiding in spectral assignment and structural elucidation.

Predicted NMR Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method coupled with a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(2d,p)). nih.govnih.gov The calculations are often performed on a geometry that has been optimized at the same level of theory. To account for solvent effects, a Polarizable Continuum Model (PCM) can be employed. ruc.dk

While experimental data for this specific compound is scarce, theoretical predictions based on these standard methods would yield chemical shifts that reflect the electronic environment of each nucleus. The predicted values are typically reported relative to a standard, such as Tetramethylsilane (TMS).

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on common values for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational chemistry principles for similar structures and not from a specific published study on this exact molecule.)

Atom Predicted ¹³C Chemical Shift (ppm) Atom Predicted ¹H Chemical Shift (ppm)
C (Nitrile, C≡N)~ 118H (Vinyl, =CH)~ 4.5 - 5.5
C (Acetyl, C=O)~ 195H (Amino, -NH₂)~ 5.0 - 7.0 (broad)
C (Amino-bearing, =C-NH₂)~ 160H (Acetyl Methyl, -CH₃)~ 2.1 - 2.5
C (Acetyl-bearing, =C-COCH₃)~ 100H (Vinyl Methyl, -CH₃)~ 1.8 - 2.2

To use this table, you can sort the data by clicking on the column headers.

Predicted IR Frequencies:

Theoretical calculations are also highly effective in predicting the vibrational frequencies observed in an Infrared (IR) spectrum. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov

The predicted IR spectrum for this compound would show characteristic peaks corresponding to its functional groups.

Table 2: Predicted IR Frequencies and Vibrational Assignments for this compound (Note: These are illustrative values based on computational chemistry principles for similar structures and not from a specific published study on this exact molecule.)

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment
~ 3450 - 3300N-H stretching (asymmetric and symmetric)
~ 2220C≡N stretching
~ 1680C=O stretching (acetyl)
~ 1610C=C stretching
~ 1560N-H bending (scissoring)
~ 1360C-H bending (methyl)

To use this table, you can sort the data by clicking on the column headers.

These computational approaches provide a powerful, non-experimental means to investigate the fundamental chemical and physical properties of this compound, offering deep insights into its structure, dynamics, and spectroscopic signatures.

Advanced Synthetic Strategies and Catalysis in the Chemistry of 2 Acetyl 3 Aminobut 2 Enenitrile

Acid-Catalyzed Reactions and Their Mechanistic Implications

Acid catalysis plays a crucial role in mediating the cyclization reactions of 2-acetyl-3-aminobut-2-enenitrile and its derivatives, leading to the formation of various heterocyclic scaffolds. While specific studies on the acid-catalyzed reactions of this compound itself are not extensively detailed in the reviewed literature, the mechanistic principles can be inferred from studies on closely related analogues.

For instance, the kinetics of the cyclization of 2-acetyl-3-methylamino-N-benzoyl-2-butenethioamide to form a pyrimidinethione derivative have been investigated in aqueous buffers across a pH range of 2 to 9. In the acidic pH range (below pH 5), the rate-limiting step is the acid-catalyzed splitting off of a water molecule from a cyclic intermediate. documentsdelivered.com This suggests a mechanism where the initial step is likely the protonation of the acetyl carbonyl group, which enhances its electrophilicity and facilitates the intramolecular nucleophilic attack by the enamine nitrogen. The resulting cyclic intermediate then undergoes dehydration, a step that is accelerated by the presence of an acid catalyst, to yield the final aromatic heterocycle.

Base-Catalyzed Transformations

Base catalysis offers an alternative and complementary approach to the transformation of this compound and its derivatives. In contrast to acid-catalyzed pathways, base-catalyzed reactions often proceed through different mechanistic routes, influencing the final product distribution.

In the study of the cyclization of 2-acetyl-3-methylamino-N-benzoyl-2-butenethioamide, it was observed that at a pH above 7, the rate-limiting step becomes the base-catalyzed splitting off of a hydroxyl ion. documentsdelivered.com This indicates that under basic conditions, the reaction can proceed via deprotonation of the enamine or a related acidic proton, which then initiates an intramolecular cyclization. The subsequent elimination of a leaving group is then facilitated by the basic medium. The choice of base can be critical, with stronger bases potentially leading to different reaction pathways or side products.

Metal-Free Synthetic Approaches

The development of metal-free synthetic methods is a significant area of research in organic chemistry, driven by the desire to create more sustainable and cost-effective processes. In the context of this compound chemistry, metal-free approaches are particularly relevant for the synthesis of pyridines and other nitrogen-containing heterocycles. researchgate.netmdpi.comnih.gov

Enaminones and enaminoesters, which share structural similarities with this compound, are valuable precursors in the metal-free synthesis of pyridines and fused pyridines. researchgate.net These reactions often proceed through cascade or domino sequences, where a series of intramolecular and intermolecular reactions occur in a single pot. For example, a domino reaction involving primary enaminones and aldehydes, promoted by an acid like trifluoromethanesulfonic acid (TfOH), can lead to the formation of fully substituted pyridines through the generation of two C-C bonds and one C-N bond. researchgate.net

Furthermore, metal-free radical cyclizations have been developed for related systems. For instance, the radical [2 + 2 + 1] cyclization of ortho-cyanoarylacrylamides with alkyl nitriles provides access to complex nitrogen-containing polyheterocycles. researchgate.net Such strategies avoid the use of transition metals, which can be toxic and expensive, and offer a powerful tool for the construction of diverse molecular architectures from simple and readily available starting materials.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of various heterocyclic compounds derived from precursors related to this compound. researchgate.netnih.govjocpr.comnanobioletters.comnih.govclockss.orgnih.gov

A notable example is the microwave-mediated three-component reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium (B1175870) acetate (B1210297) to produce 2,4,6-trisubstituted pyridine-3-carbonitrile (B1148548) derivatives in good yields. jocpr.com This method offers a rapid and efficient alternative to conventional heating methods. Similarly, the synthesis of aminopyrimidine derivatives has been achieved through microwave-assisted condensation reactions of chalcones and guanidine. nanobioletters.com

The advantages of microwave heating stem from the direct and efficient energy transfer to the reaction mixture, leading to rapid temperature increases and often allowing for reactions to be completed in minutes rather than hours. nih.gov This can be particularly beneficial for multi-component reactions and for the synthesis of complex heterocyclic systems. nih.govclockss.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Microwave-Assisted Method Reference
Synthesis of trisubstituted pyridines Longer reaction times, lower yields Shorter reaction times, good yields jocpr.com
Synthesis of aminopyrimidines Standard heating Eco-friendly, yields 33-56% nanobioletters.com
Synthesis of thiazolo[3,2-a]pyrimidine derivatives 48h reflux, ~30% yield Shorter time, higher efficiency clockss.org

Role of Solvents and Reaction Media Optimization

For instance, in the microwave-assisted synthesis of 1,2,3-triaminopropanes from 2-(aminomethyl)aziridines, acetonitrile (B52724) was found to be a suitable solvent for the regioselective ring-opening reaction. nih.gov The polarity and coordinating ability of the solvent can affect the solubility of reactants and intermediates, stabilize transition states, and influence the catalytic activity of acids or bases.

In some cases, the reaction can be performed under solvent-free conditions or in environmentally benign solvents like water, which aligns with the principles of green chemistry. The optimization of the reaction medium is often an empirical process, requiring the screening of various solvents to identify the optimal conditions for a specific transformation.

Nucleophilic Radiofluorinations (as a specialized application of reaction methodology)

A significant application of the chemistry of pyridine (B92270) derivatives, which can be synthesized from this compound precursors, lies in the field of radiochemistry, specifically in the preparation of 18F-labeled compounds for Positron Emission Tomography (PET). snmjournals.orggoogle.comucla.eduacs.orgnih.govescholarship.orgacs.orgutupub.finih.govrsc.org Nucleophilic radiofluorination is a key method for introducing the positron-emitting isotope 18F into organic molecules.

The synthesis of [18F]fluoropyridines is often challenging due to the electron-rich nature of the pyridine ring. snmjournals.org However, various strategies have been developed to overcome this, such as the use of activated precursors like pyridine N-oxides, which alter the electronic properties of the ring and facilitate nucleophilic attack by the [18F]fluoride ion. snmjournals.orggoogle.com For example, the direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to produce [18F]3-fluoro-4-aminopyridine after a subsequent reduction step. snmjournals.org

The development of efficient and reliable methods for the radiofluorination of complex molecules is crucial for the advancement of PET imaging in medical diagnostics and drug development. The ability to synthesize [18F]fluoropyridine derivatives from readily accessible starting materials like this compound highlights the importance of understanding the fundamental reactivity of such compounds and their derivatives.

Table 2: Precursors for Nucleophilic Radiofluorination

Precursor Type Target Key Features Reference(s)
Pyridine N-oxides [18F]Fluoropyridines Alters electronic properties of the pyridine ring, enabling meta-fluorination. snmjournals.orggoogle.com
Aniline-Derived Pyridinium Salts [18F]Fluoroheteroarenes Novel precursor class for nucleophilic aromatic substitution with [18F]fluoride. nih.gov
N-Arylsydnones [18F]Fluoroarenes Stable and easy-to-handle precursors for direct and regioselective 18F-labeling. escholarship.org

Future Research Directions and Emerging Applications in Organic Synthesis

Development of Novel and Sustainable Synthetic Routes to 2-Acetyl-3-aminobut-2-enenitrile and its Analogs

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. Future research will likely focus on developing novel synthetic routes to this compound and its derivatives that are more environmentally friendly and economically viable. This includes the exploration of catalytic methods that minimize waste, the use of renewable starting materials, and the development of one-pot syntheses that reduce the number of reaction and purification steps. A significant side product, N-alkyl-3-aminobut-2-enenitrile, has been observed in reactions using acetonitrile (B52724), suggesting a potential pathway for the dimerization of acetonitrile into 3-aminobut-2-enenitrile, which could be further explored for the synthesis of analogs. researchgate.net

Exploration of Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The multifunctionality of this compound presents both opportunities and challenges in controlling the selectivity of its reactions. Future investigations will delve deeper into understanding and controlling the chemo-, regio-, and stereoselectivity of its transformations. This will involve the use of advanced catalytic systems, including organocatalysts and transition-metal catalysts, to direct the reactivity of the molecule towards a specific desired outcome. For instance, the development of asymmetric syntheses will be crucial for producing enantiomerically pure derivatives, which are often required for applications in medicinal chemistry and materials science.

Application as Versatile Building Blocks in Materials Science (e.g., Optoelectronics, Dendrimers, Supramolecular Chemistry)

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for applications in materials science. Future research is expected to explore their use as building blocks for the synthesis of novel organic materials with tailored properties. This includes their incorporation into:

Optoelectronic materials: The conjugated system of this compound could be exploited to create organic molecules with interesting photophysical properties, potentially leading to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Dendrimers: The functional groups on the molecule provide handles for the iterative synthesis of dendrimers, which are highly branched, well-defined macromolecules with applications in drug delivery, catalysis, and light harvesting.

Supramolecular Chemistry: The ability of the amino and nitrile groups to participate in hydrogen bonding and other non-covalent interactions makes this compound a valuable component for the construction of self-assembling supramolecular structures with complex architectures and functions.

Computational Design and Rational Synthesis of Tailored Derivatives with Specific Reactivity Profiles

The synergy between computational chemistry and experimental synthesis offers a powerful approach for the rational design of new molecules with desired properties. Future research will increasingly utilize computational methods, such as density functional theory (DFT), to predict the reactivity and properties of various derivatives of this compound. This will enable the in-silico design of tailored molecules with specific reactivity profiles for targeted applications. The insights gained from these computational studies will guide the rational synthesis of these novel derivatives, accelerating the discovery and development of new chemical entities with enhanced performance in various fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.